![molecular formula C7H15NO2 B2802167 2-(Pyrrolidin-1-yl)propane-1,3-diol CAS No. 78531-50-7](/img/structure/B2802167.png)
2-(Pyrrolidin-1-yl)propane-1,3-diol
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Overview
Description
“2-(Pyrrolidin-1-yl)propane-1,3-diol” is an organic compound with the CAS Number: 78531-50-7 . It has a molecular weight of 145.2 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI Code for “2-(Pyrrolidin-1-yl)propane-1,3-diol” is1S/C7H15NO2/c9-5-7(6-10)8-3-1-2-4-8/h7,9-10H,1-6H2
. This indicates that the compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Scientific Research Applications
Complexation with Cadmium(II)
The compound 2-(Pyrrolidin-1-yl)propane-1,3-diol shows potential in forming complexes with metals. For instance, it has been used to create a tetradentate ligand through condensation with 2-pyridinecarbaldehyde, which further reacts with cadmium iodide. The resulting cadmium complex exhibits a distorted octahedral geometry, showcasing the utility of this compound in coordination chemistry and potential applications in materials science (Hakimi et al., 2013).
Synthesis of Diiron Pentacarbonyl Complexes
In organometallic chemistry, 2-(Pyrrolidin-1-yl)propane-1,3-diol derivatives have been used to synthesize diiron pentacarbonyl complexes. These compounds show interesting characteristics in the formation and transformation of hydrides, which could be crucial for understanding catalytic processes and designing new materials (Xiao et al., 2010).
Catalysts in Polymerization
Derivatives of 2-(Pyrrolidin-1-yl)propane-1,3-diol have shown effectiveness as catalysts in polymerization processes. Specifically, palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane derivatives, related to 2-(Pyrrolidin-1-yl)propane-1,3-diol, demonstrate high activity in the copolymerization of carbon monoxide with ethene (Doherty et al., 2002).
Antimicrobial Activity
Compounds synthesized from derivatives of 2-(Pyrrolidin-1-yl)propane-1,3-diol have been evaluated for their antimicrobial properties. These synthesized chromen-4-one derivatives show comparable potency to standard drugs, indicating their potential in pharmaceutical applications (Chate et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
While specific future directions for “2-(Pyrrolidin-1-yl)propane-1,3-diol” are not mentioned in the search results, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
properties
IUPAC Name |
2-pyrrolidin-1-ylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)8-3-1-2-4-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFIMWGZWCJZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78531-50-7 |
Source
|
Record name | 2-(pyrrolidin-1-yl)propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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